

# Pharmacokinetic and Dosing Profile from Clinical Trials

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## Compound Focus: Osi-930

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The following table summarizes the key clinical pharmacokinetic (PK) and dosing parameters established for **OSI-930** in its first-in-human Phase I trial [1] [2].

Parameter	Summary from Clinical Trials
Recommended Phase II Dose (RP2D)	500 mg, administered twice daily (BID) [1] [2]
Maximum Tolerated Dose (MTD)	500 mg BID. Dose-limiting toxicities (rash, elevated GGT) occurred at 600 mg BID [1] [2]
Dose-Limiting Toxicities (DLTs)	Grade 3 skin rash; Grade 4 gamma-glutamyltransferase (GGT) elevation [1] [2]
Common Adverse Events (G1-2)	Fatigue, diarrhea, nausea, and rash [1] [2]
Food Intake	Capsules were taken with food [2]
Key Pharmacodynamic (PD) Marker	Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels were observed at BID doses $\geq 400$ mg [1] [2]

Parameter	Summary from Clinical Trials
PK/PD Relationship	OSI-930 exposure increased with dose, and the decrease in sVEGFR2 correlated with drug exposure, providing proof-of-mechanism [1] [2]
Antitumor Activity	RECIST stable disease in imatinib-resistant GIST; partial response in ovarian cancer; FDG-PET metabolic responses observed [1] [2]

## Experimental Protocols for PK/PD Analysis

The Phase I trial incorporated several translational proof-of-mechanism studies. Here are the methodologies for key experiments cited.

### 1. Pharmacokinetic Sampling and Analysis

- **Objective:** To characterize the plasma concentration-time profile and determine parameters like maximum concentration (C<sub>max</sub>) and area under the curve (AUC).
- **Protocol:** Blood samples were collected from patients at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8 hours) during the first treatment cycle. Plasma was separated, and concentrations of **OSI-930** were quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2].

### 2. Soluble VEGFR2 (sVEGFR2) as a Pharmacodynamic Biomarker

- **Objective:** To demonstrate the biological activity of **OSI-930** by measuring the reduction in plasma levels of sVEGFR2, a surrogate marker for VEGFR2 inhibition.
- **Protocol:** Plasma samples were collected from patients pre-dose and at various intervals during treatment. The concentration of sVEGFR2 was measured using a commercially available, validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions [1] [2].

### 3. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

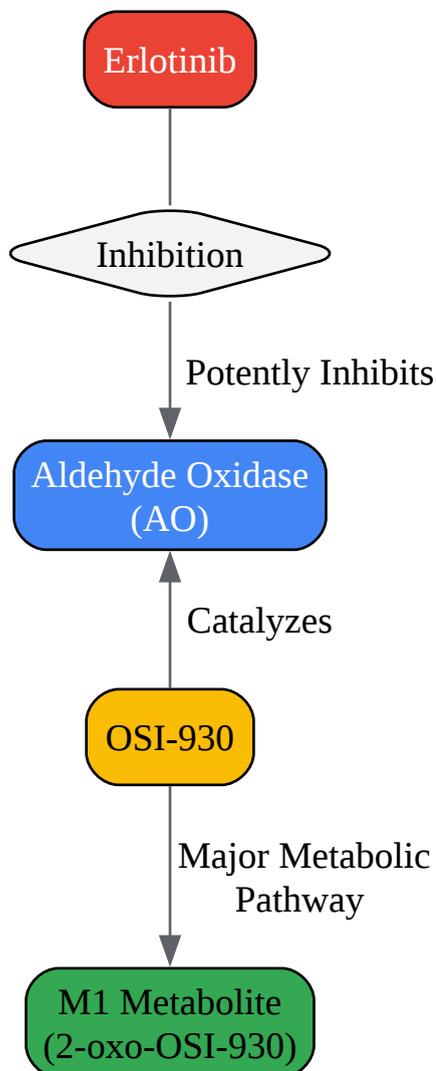
- **Objective:** To non-invasively assess changes in tumor vascular permeability and blood flow, indicative of an anti-angiogenic effect.
- **Protocol:** Patients underwent DCE-MRI scans at baseline and after a set period of treatment (e.g., after 2 weeks). A contrast agent (e.g., gadolinium) was injected intravenously, and sequential images were acquired to track its uptake and washout in the tumor. Quantitative parameters, such as the volume transfer constant ( $K^{trans}$ ), were calculated from the kinetic data to evaluate vascular changes [1] [2].

#### 4. FDG-PET Imaging for Metabolic Response

- **Objective:** To evaluate early metabolic changes in tumors, which can precede structural shrinkage.
- **Protocol:** Patients underwent 2-[18F]fluoro-2-deoxy-D-glucose positron emission tomography (FDG-PET) scans at baseline and post-treatment. The standardized uptake value (SUV) of FDG in tumors was measured before and after therapy. A partial metabolic response was defined as a reduction of over 25% in SUV max in the tumor lesion without the appearance of new lesions [1] [2].

## Metabolism and Drug-Drug Interaction Profile

Subsequent research has clarified **OSI-930**'s metabolic pathway, which explains a clinically observed drug-drug interaction.



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Figure: Mechanism of the drug-drug interaction between **OSI-930** and erlotinib, mediated by aldehyde oxidase inhibition.

- **Major Metabolic Pathway:** Recent studies have identified that **OSI-930** is a substrate for the enzyme **aldehyde oxidase (AO)**. The primary route of metabolism is oxidation at its quinoline ring, forming a major 2-oxo metabolite (M1) [3].
- **Fraction Metabolized by AO:** Reaction phenotyping in human hepatocytes indicates that AO contributes to nearly **50% of the overall metabolism** of **OSI-930** [3].
- **Clinical Drug-Drug Interaction (DDI):** When **OSI-930** was co-administered with the EGFR inhibitor **erlotinib** in a Phase I trial, a nearly **twofold increase in OSI-930 systemic exposure** was observed [4] [3].
- **Mechanism of DDI:** This interaction is now understood to be caused by erlotinib's potent inhibition of AO, thereby reducing the metabolic clearance of **OSI-930**. A mechanistic static model predicted an ~1.85-fold increase in exposure, aligning with clinical data [3].

## Application Notes for Drug Development

- **Dosing Schedule Justification:** The twice-daily (BID) schedule was pursued as preliminary PK data from the once-daily schedule suggested that BID dosing could improve drug exposure while maintaining acceptable toxicity, a strategy that proved successful [2].
- **Biomarker Strategy:** The correlation between **OSI-930** exposure, sVEGFR2 reduction, and DCE-MRI changes provides a robust **proof-of-mechanism** framework for future development of VEGFR2 inhibitors [1] [2].
- **DDI Risk Management:** The interaction with erlotinib underscores the critical need to evaluate the role of **aldehyde oxidase** in the metabolism of new chemical entities during early development. When AO is a major clearance pathway, clinical DDI studies with strong inhibitors like erlotinib are essential [3].

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## References

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